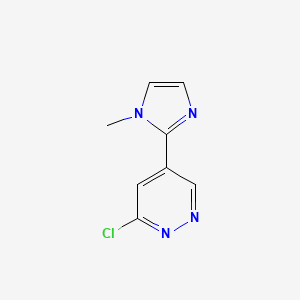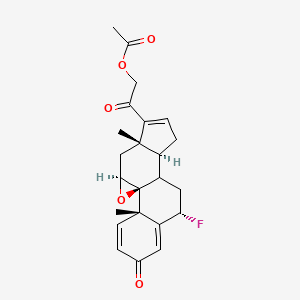
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is a synthetic steroidal compound It is characterized by its complex structure, which includes an epoxy group, a fluoro substituent, and an acetyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Fluoro Group: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Epoxidation: The formation of the epoxy group is usually carried out using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to anti-inflammatory and immunosuppressive effects, among others.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.
Betamethasone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.
Fluocinolone acetonide: A corticosteroid used in dermatology.
Uniqueness
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the epoxy group and the fluoro substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H25FO5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
[2-[(1S,2S,8S,11S,15S,17S)-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H25FO5/c1-12(25)28-11-19(27)15-5-4-14-16-9-18(24)17-8-13(26)6-7-22(17,3)23(16)20(29-23)10-21(14,15)2/h5-8,14,16,18,20H,4,9-11H2,1-3H3/t14-,16?,18-,20-,21-,22-,23+/m0/s1 |
Clave InChI |
BJOXAEQUGXVKND-JMBAEHGISA-N |
SMILES isomérico |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4(C2C[C@@H](C5=CC(=O)C=C[C@@]54C)F)O3)C |
SMILES canónico |
CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
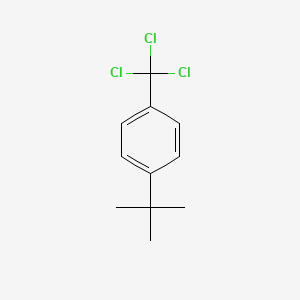
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
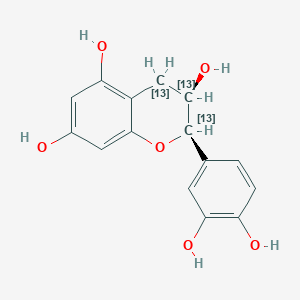
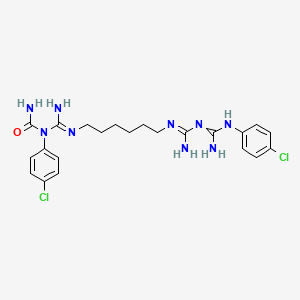

![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
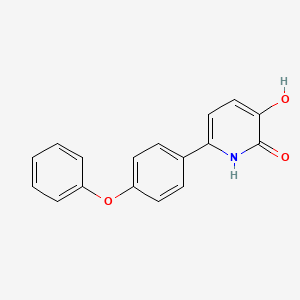
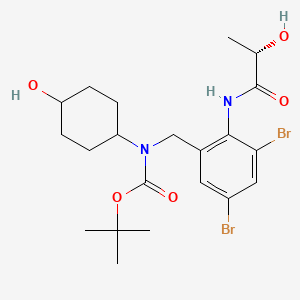
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
